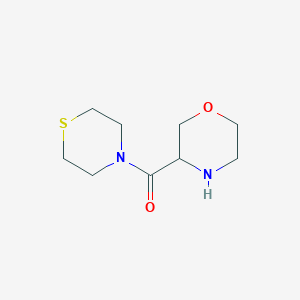

Morpholin-3-yl(thiomorpholino)methanone

Description

Properties

Molecular Formula |

C9H16N2O2S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

morpholin-3-yl(thiomorpholin-4-yl)methanone |

InChI |

InChI=1S/C9H16N2O2S/c12-9(8-7-13-4-1-10-8)11-2-5-14-6-3-11/h8,10H,1-7H2 |

InChI Key |

SKDQWYLBJFJTTH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C(=O)N2CCSCC2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformational Chemistry of Morpholin 3 Yl Thiomorpholino Methanone

Reactivity Profiling of the Methanone (B1245722) Carbonyl Functionality

The ketone carbonyl group in Morpholin-3-yl(thiomorpholino)methanone is a primary site for chemical transformations due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.

Nucleophilic Additions, Condensations, and Substitution Reactions at the Carbonyl Center

Nucleophilic Additions: The carbonyl carbon is susceptible to attack by a wide array of nucleophiles. This reaction typically proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) for carbon-carbon bond formation, and hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride) for reduction to a secondary alcohol.

Condensation Reactions: In the presence of a base, the morpholin-3-yl moiety can potentially be deprotonated at the α-carbon (C2 position) to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with other carbonyl compounds, such as aldehydes or ketones. These reactions lead to the formation of β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated products.

Substitution Reactions at the α-Carbon: While direct nucleophilic substitution at the carbonyl carbon of a ketone is not typical due to the lack of a suitable leaving group, substitution reactions at the α-carbon are common. These reactions proceed through an enol or enolate intermediate. ankara.edu.trkocw.or.krmsu.eduwikipedia.org For instance, in the presence of an acid and a halogen (Cl₂, Br₂, I₂), α-halogenation can occur. wikipedia.orglibretexts.org The reaction is initiated by the acid-catalyzed formation of an enol, which then acts as a nucleophile, attacking the halogen. kocw.or.krlibretexts.org This α-halogenated product can serve as a precursor for further synthetic modifications, such as elimination reactions to form α,β-unsaturated ketones. libretexts.org

Table 1: Representative Reactions at the Methanone Carbonyl Functionality

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Addition (Grignard) | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄, MeOH or LiAlH₄, then H₃O⁺ | Secondary Alcohol |

| Aldol Condensation | Base (e.g., NaOH), Aldehyde/Ketone | β-Hydroxy Ketone |

| α-Halogenation | Br₂, Acetic Acid | α-Bromo Ketone |

Chemo- and Regioselective Reduction and Oxidation Pathways of the Methanone

Reduction: The reduction of the methanone carbonyl can be achieved with high chemo- and regioselectivity. Complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing the ketone to a secondary alcohol without affecting the amide-like linkage within the morpholin-3-yl ring or the thioether of the thiomorpholine (B91149) ring. The presence of neighboring heteroatoms can influence the stereochemical outcome of the reduction of cyclic ketones, with the hydride delivery often occurring from the less sterically hindered face of the molecule. mdpi.comnih.gov Catalytic hydrogenation can also be employed, and the choice of catalyst can offer selectivity. For instance, certain ruthenium catalysts have shown high chemo- and enantioselectivity in the hydrogenation of β-diketones, a selectivity that is assisted by neighboring heteroatoms. nih.gov

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, the Baeyer-Villiger oxidation offers a pathway to convert ketones into esters using peroxy acids (e.g., m-CPBA) or other peroxides. In the case of this compound, this reaction would involve the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this oxidation is governed by the migratory aptitude of the adjacent groups. For this specific molecule, the oxygen atom would likely insert between the carbonyl carbon and the more substituted carbon of the morpholine (B109124) ring, potentially leading to a lactone-like structure. The presence of the sulfur atom in the thiomorpholine ring could be a site for competing oxidation under certain conditions, highlighting the need for chemoselective reagents. Studies on the oxidation of heterocyclic ketones with heteroatoms in the ring have shown that the reaction outcome can be highly dependent on the nature and position of the heteroatom. nih.gov

Table 2: Selective Reduction and Oxidation of the Methanone Group

| Transformation | Reagents/Conditions | Expected Major Product | Selectivity |

| Reduction | NaBH₄, MeOH | Hydroxy(morpholin-3-yl)methane | Chemoselective for the ketone |

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Lactone-type ester | Regioselective insertion of oxygen |

Chemical Transformations of the Morpholine Ring System

The morpholine ring in the molecule presents several sites for chemical modification, including the nitrogen atom and the carbon at the 3-position.

Electrophilic and Nucleophilic Reactivity at the Morpholine Nitrogen Atom

The nitrogen atom of the morpholine ring is a secondary amine and thus exhibits nucleophilic character. It can readily react with a variety of electrophiles.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of an N-acyl derivative.

Reaction with other electrophiles: The nitrogen can also react with other electrophiles such as sulfonyl chlorides to form sulfonamides, or with isocyanates to form ureas.

These reactions allow for the introduction of a wide range of functional groups at the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

Functionalization and Derivatization at the 3-Position of the Morpholine Ring

The 3-position of the morpholine ring is α to both the ring nitrogen and the methanone carbonyl group. This position is activated for functionalization. As mentioned in section 3.1.1, deprotonation at the adjacent C2 position to form an enolate is a key step for many reactions. Functionalization at C3 is less direct due to its position relative to the carbonyl. However, synthetic strategies for preparing 3-substituted morpholines often involve cyclization reactions of appropriately substituted precursors. nih.govorganic-chemistry.org For instance, the synthesis of 3-substituted morpholines can be achieved from aminoalkyne substrates through a tandem hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org Another approach involves the ring-opening of activated aziridines or oxazetidines with suitable nucleophiles, followed by cyclization to form the substituted morpholine ring. nih.govacs.org These methods highlight that derivatization at the 3-position is typically accomplished during the synthesis of the morpholine ring itself rather than by direct functionalization of a pre-formed ring.

Table 3: Reactivity of the Morpholine and Thiomorpholine Nitrogen

| Reaction Type | Electrophile | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylated quaternary ammonium (B1175870) salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl derivative |

| N-Arylation | 4-Fluoronitrobenzene | N-(4-nitrophenyl) derivative |

Ring Modification and Rearrangement Reactions

The morpholine and thiomorpholine rings are generally stable six-membered heterocycles. However, under certain conditions, they can undergo ring modification reactions.

Ring Expansion: Neighboring group participation can lead to ring expansion. For example, a 4-benzyl-3-chloromethylmorpholine has been shown to undergo ring expansion to a 1,4-oxazepane (B1358080) derivative upon reaction with phenoxide anions, proceeding through an aziridinium (B1262131) cation intermediate. rsc.org

Ring Opening: While less common for unstrained six-membered rings, ring-opening reactions can be induced under specific conditions. For example, certain N-substituted morpholines can undergo ring-opening functionalization.

Rearrangement Reactions: Skeletal rearrangements of the morpholine or thiomorpholine ring are not common but could potentially be induced under thermal or photochemical conditions, or through the influence of strong acids or bases, leading to the formation of isomeric heterocyclic systems.

These types of transformations, while not as prevalent as functional group manipulations, offer pathways to structurally diverse and complex molecules.

Chemical Transformations of the Thiomorpholine Ring System

The thiomorpholine moiety within this compound is anticipated to be the primary site of diverse chemical transformations. The presence of both a sulfur and a nitrogen atom within this heterocyclic ring system offers multiple avenues for synthetic modification.

Oxidation Chemistry of the Sulfur Atom to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, a common transformation for thioethers. This process can typically be controlled to yield either the corresponding sulfoxide or sulfone. The oxidation state of the sulfur atom can significantly influence the molecule's polarity, solubility, and biological activity.

Standard oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) are commonly employed for such transformations. The reaction conditions, including stoichiometry of the oxidant, temperature, and solvent, would be critical in selectively forming the sulfoxide or the sulfone. For instance, the use of one equivalent of an oxidizing agent at lower temperatures often favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions would lead to the sulfone.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Product | Potential Oxidizing Agents |

|---|---|---|

| This compound | Morpholin-3-yl(1-oxothiomorpholino)methanone (Sulfoxide) | H₂O₂, m-CPBA (1 equiv.) |

Note: This table is predictive and based on general principles of thioether oxidation, as no specific experimental data for this compound has been reported.

Reactivity of the Thiomorpholine Nitrogen Atom

The nitrogen atom in the thiomorpholine ring is a secondary amine and is expected to exhibit typical nucleophilic and basic properties. It can undergo a variety of reactions, including alkylation, acylation, and sulfonylation. These reactions would serve to introduce a wide range of functional groups onto the thiomorpholine ring, allowing for the synthesis of a library of derivatives.

Reductive Processes, including Desulfurization of the Thiomorpholine Ring

Reductive cleavage of the carbon-sulfur bonds in the thiomorpholine ring, known as desulfurization, is a potential transformation. Reagents such as Raney nickel are classic choices for such reactions, which would lead to the opening of the thiomorpholine ring. The products of such a reaction would depend on the specific conditions and the extent of the reduction. This process could be a route to acyclic amino alcohols or other functionalized aliphatic compounds. Other reductive processes could target the carbonyl group of the methanone linker, though this would likely require more specific reducing agents.

In-depth Mechanistic Investigations of Key Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for controlling the outcomes of the chemical transformations of this compound.

Postulated Reaction Mechanisms, including Radical and Polar Pathways

The oxidation of the sulfur atom is expected to proceed through a polar mechanism. For an oxidant like m-CPBA, the reaction would involve the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid.

Reactions involving the nitrogen atom, such as alkylation, would likely follow a standard SN2 pathway, where the nitrogen acts as the nucleophile.

Desulfurization with Raney nickel is known to proceed through a complex, multi-step mechanism involving free radicals at the catalyst surface.

Computational Analysis of Reaction Intermediates and Transition States

To date, no computational studies on this compound have been published. Such analyses would be invaluable for providing a deeper understanding of its reactivity. Density functional theory (DFT) calculations could be employed to model the geometries of reactants, transition states, and products for the various potential transformations. This would allow for the calculation of activation energies, providing insight into the feasibility and selectivity of different reaction pathways. For instance, computational modeling could help to predict whether the oxidation of the sulfur atom to the sulfoxide is likely to be faster or slower than subsequent oxidation to the sulfone, aiding in the design of selective synthetic protocols.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Morpholin-3-yl(1-oxothiomorpholino)methanone |

Experimental Determination of Kinetic Isotope Effects and Activation Parameters

The elucidation of reaction mechanisms for compounds such as this compound relies heavily on detailed kinetic studies. Two fundamental pillars of such investigations are the determination of kinetic isotope effects (KIEs) and activation parameters. These experimental approaches provide invaluable insights into the nature of transition states and the energetic demands of a chemical transformation.

As of the current literature review, specific experimental data on the kinetic isotope effects and activation parameters for reactions directly involving this compound are not available. The following sections, therefore, outline the well-established methodologies and theoretical frameworks that would be employed in such investigations. The discussion is supported by general principles from studies on analogous heterocyclic and amide-containing systems.

Theoretical Background and Methodologies

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is a powerful tool for probing the rate-determining step of a reaction and the bonding changes that occur at a specific atomic position during this step. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy) at the same atomic position.

For reactions involving this compound, a primary KIE would be anticipated if a bond to an isotopically substituted atom is broken or formed in the rate-determining step. For instance, if the hydrolysis of the amide bond were being studied, substituting the hydrogen of a nucleophilic water molecule with deuterium (B1214612) (D₂O vs. H₂O) could reveal the extent of proton transfer in the transition state.

Secondary KIEs, where the isotopically substituted bond is not directly broken or formed, can also provide information about changes in hybridization or the steric environment around the reaction center.

The experimental determination of KIEs typically involves:

Synthesizing isotopically labeled reactants.

Running parallel reactions with the labeled and unlabeled substrates under identical conditions.

Carefully measuring the reaction rates, often using spectroscopic methods (e.g., UV-Vis, NMR) or chromatography (e.g., HPLC, GC) to monitor the disappearance of reactants or the appearance of products over time.

Calculating the ratio of the rate constants to determine the KIE.

Activation Parameters:

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are derived from the temperature dependence of the reaction rate constant, as described by the Eyring equation.

These parameters provide a thermodynamic profile of the transition state relative to the reactants:

Enthalpy of Activation (ΔH‡): Represents the difference in bond energies between the reactants and the transition state. A positive ΔH‡ indicates that energy is required to reach the transition state.

Entropy of Activation (ΔS‡): Reflects the change in the degree of order or disorder when moving from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., in a bimolecular reaction where two molecules come together), while a positive ΔS‡ indicates a more disordered transition state (e.g., in a unimolecular dissociation).

Experimentally, activation parameters are determined by measuring the rate constant (k) at several different temperatures and plotting ln(k/T) versus 1/T (an Eyring plot). The slope and intercept of this plot allow for the calculation of ΔH‡ and ΔS‡.

Anticipated Findings for this compound

While specific data is unavailable, we can hypothesize on the expected outcomes of such studies for a hypothetical reaction, such as the hydrolysis of the central carbonyl group.

Hypothetical Kinetic Isotope Effect Data for Hydrolysis:

| Isotopic Substitution | Expected k_light / k_heavy | Mechanistic Implication |

| Solvent (H₂O vs. D₂O) | > 1 (Normal KIE) | Indicates that O-H bond breaking is part of the rate-determining step, suggesting proton transfer in the transition state. |

| Carbonyl Carbon (¹²C vs. ¹³C) | > 1 (Normal KIE) | Suggests a change in bonding to the carbonyl carbon in the rate-determining step, consistent with the formation of a tetrahedral intermediate. |

| Amide Nitrogen (¹⁴N vs. ¹⁵N) | > 1 (Normal KIE) | Would imply that C-N bond cleavage is involved in the rate-determining step. |

Hypothetical Activation Parameters for Hydrolysis:

| Parameter | Expected Value/Sign | Mechanistic Implication |

| ΔH‡ | Positive | An energy input is required to break existing bonds and reach the transition state. |

| ΔS‡ | Negative | In a bimolecular hydrolysis (e.g., with water or hydroxide), the transition state would be more ordered than the reactants. |

| ΔG‡ | Positive | Reflects the overall energy barrier that must be overcome for the reaction to proceed. |

The precise values of these parameters would offer a detailed picture of the reaction mechanism. For instance, a large negative ΔS‡ would strongly support a mechanism where two molecules associate in the rate-determining step.

Advanced Spectroscopic Characterization and High Resolution Structural Elucidation of Morpholin 3 Yl Thiomorpholino Methanone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. A full suite of NMR experiments would be required to unambiguously determine the constitution and stereochemistry of Morpholin-3-yl(thiomorpholino)methanone.

¹H NMR spectroscopy would provide information on the proton environment within the molecule. The spectrum is expected to show distinct signals for the protons on the morpholine (B109124) and thiomorpholine (B91149) rings. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to the oxygen atom in the morpholine ring would likely appear at a lower field (higher ppm) compared to those adjacent to the nitrogen or sulfur atoms. Integration of the proton signals would confirm the number of protons in each unique environment. Furthermore, spin-spin coupling constants (J) would reveal the connectivity of adjacent protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. A distinct signal for the carbonyl carbon of the methanone (B1245722) group is expected to appear in the downfield region of the spectrum. The chemical shifts of the carbon atoms in the morpholine and thiomorpholino rings would also provide valuable structural information.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon | - | ~170 |

| Morpholine Ring CH₂-O | ~3.6-3.8 | ~67 |

| Morpholine Ring CH₂-N | ~3.2-3.5 | ~45 |

| Morpholine Ring CH-N | ~4.0-4.5 | ~50 |

| Thiomorpholine Ring CH₂-S | ~2.7-3.0 | ~28 |

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks within the morpholine and thiomorpholine rings, confirming the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the carbonyl group, linking the morpholine-3-yl and thiomorpholino fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For stereochemical determination, NOESY can reveal through-space interactions between protons on the same face of the rings, helping to establish the relative stereochemistry at the chiral center (C3 of the morpholine ring).

Table 2: Expected 2D NMR Correlations for this compound (Note: This table is predictive and illustrates the expected correlations.)

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | Correlations between adjacent protons within each ring system. | Confirms proton connectivity. |

| HSQC | Correlations between each proton and its directly bonded carbon. | Assigns carbon signals. |

| HMBC | Correlation from the morpholin-3-yl proton at C3 to the carbonyl carbon. Correlation from the thiomorpholino protons adjacent to the nitrogen to the carbonyl carbon. | Confirms the methanone linkage between the two rings. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound and, from that, its elemental composition. For this compound (C₉H₁₆N₂O₂S), the exact mass can be calculated. An HRMS experiment would provide an experimental m/z value that can be compared to the calculated value with a high degree of accuracy (typically within 5 ppm). This comparison would confirm the elemental formula of the compound.

Table 3: Predicted HRMS Data for this compound (Note: This table is based on the calculated exact mass.)

| Ion | Calculated Exact Mass (m/z) | Expected Found Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 217.1005 | Within 5 ppm of calculated value |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis, emphasizing Carbonyl Absorption and Ring Conformations

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a "fingerprint" that is unique to the compound. A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the carbonyl group. Other characteristic bands would include C-H stretching vibrations, C-N stretching, C-O stretching, and C-S stretching vibrations. Raman spectroscopy would provide complementary information, particularly for non-polar bonds. Analysis of the low-frequency region in both IR and Raman spectra could yield information about the ring conformations.

Table 4: Expected Characteristic IR and Raman Bands for this compound (Note: This table is predictive and based on typical functional group frequencies.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1630-1680 (strong) | 1630-1680 (weak) |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C-N Stretch | 1020-1250 | 1020-1250 |

| C-O Stretch | 1070-1150 | 1070-1150 |

X-ray Crystallography for Definitive Solid-State Structure, Conformational Preference, and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would definitively establish the stereochemistry at the C3 position of the morpholine ring and reveal the preferred conformations of both the morpholine and thiomorpholine rings (e.g., chair, boat, or twist-boat). Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are present in the solid state.

Table 5: Hypothetical X-ray Crystallographic Data for this compound (Note: This table is hypothetical and illustrates the type of data obtained from X-ray crystallography.)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Z | 4 |

| Key Bond Length (C=O) (Å) | 1.23 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Since this compound possesses a chiral center at the C3 position of the morpholine ring, it is optically active. Circular Dichroism (CD) spectroscopy would be a valuable technique for studying the chiroptical properties of the enantiomers of this compound. The CD spectrum would show positive or negative absorption bands corresponding to the electronic transitions of the chromophores (such as the carbonyl group) in the chiral environment. This technique is particularly useful for determining the absolute configuration of a chiral molecule by comparing its experimental CD spectrum with that predicted by theoretical calculations.

Theoretical and Computational Chemistry Approaches to Morpholin 3 Yl Thiomorpholino Methanone

Molecular Dynamics Simulations for Conformational Flexibility and Solvent InteractionsNo molecular dynamics simulation studies have been published that would describe the dynamic behavior of Morpholin-3-yl(thiomorpholino)methanone, its conformational flexibility over time, or its interactions with solvent molecules.

In-depth Analysis of Derivatization and Advanced Functionalization Strategies for this compound

A comprehensive review of the scientific literature reveals a notable absence of specific research focused on the derivatization and advanced functionalization of the compound this compound. While the parent compound is indexed with CAS Number 1469033-82-6 and is available through various chemical suppliers, dedicated studies on its subsequent chemical modifications are not present in published scientific papers or reviews.

The specific structure of this compound, which links a morpholin-3-one (B89469) moiety and a thiomorpholine (B91149) moiety via a central carbonyl group, presents several theoretical sites for chemical modification. These include the methanone (B1245722) carbonyl group, the nitrogen and carbon atoms of the morpholine (B109124) ring, and the nitrogen and sulfur atoms of the thiomorpholine ring. However, without experimental data, any discussion of specific reaction strategies, regioselectivity, and outcomes would be purely speculative.

For a scientifically rigorous and accurate article, detailed research findings are essential. The instructions to focus solely on this compound and adhere to a strict outline detailing specific functionalization strategies cannot be fulfilled due to the lack of primary literature.

While general principles of heterocyclic chemistry could be applied to hypothesize potential reactions, this would not meet the requirement for an article based on established research findings. Information exists on the derivatization of the individual precursor molecules, morpholine and thiomorpholine, as well as related lactams like morpholin-3-one. For instance, studies have explored N-alkylation and N-arylation reactions on the nitrogen atoms of morpholine and thiomorpholine rings and the oxidation of the sulfur atom in thiomorpholine derivatives. However, the influence of the complete this compound structure on the reactivity of these sites has not been investigated.

Therefore, until specific research on the derivatization of this compound is published, a detailed and authoritative article on the topics outlined in the user's request cannot be generated.

Derivatization and Advanced Functionalization Strategies for Morpholin 3 Yl Thiomorpholino Methanone

Regio- and Chemoselective Functionalization of the Thiomorpholine (B91149) Ring

Functionalization at Carbon Centers of the Thiomorpholine Ring

The strategic modification of the carbon framework within the thiomorpholine ring of Morpholin-3-yl(thiomorpholino)methanone presents a pathway to novel derivatives with potentially unique properties. While direct C-H functionalization of this specific parent compound is not extensively documented in dedicated studies, a variety of modern synthetic methodologies developed for other saturated heterocycles can be applied. The reactivity of the C-H bonds on the thiomorpholine ring is dictated by their position relative to the nitrogen and sulfur heteroatoms, allowing for regioselective derivatization strategies. The primary sites for functionalization are the α-carbons to the nitrogen (C-2 and C-6) and the β-carbons (C-3 and C-5), which are adjacent to the sulfur atom.

Functionalization at α-Carbons to Nitrogen (C-2/C-6)

The C-H bonds at the C-2 and C-6 positions of the thiomorpholine ring are the most activated towards functionalization. Their proximity to the electron-withdrawing nitrogen atom facilitates processes involving the formation of an adjacent radical or iminium ion intermediate. Photoredox catalysis has emerged as a powerful tool for the selective modification of such α-amino C(sp³)–H bonds under mild conditions. nih.govrsc.org

Photoredox-Catalyzed Cross-Dehydrogenative Coupling (CDC)

One of the most effective strategies for α-functionalization is the cross-dehydrogenative coupling (CDC) reaction, enabled by visible-light photoredox catalysis. rsc.org This approach involves the single-electron oxidation of the thiomorpholine nitrogen, followed by deprotonation at an adjacent carbon to form an α-amino radical. This nucleophilic radical can then engage with a variety of coupling partners, such as electron-deficient alkenes or heteroarenes, to form a new carbon-carbon bond.

A representative transformation would involve the reaction of this compound with a suitable nucleophile in the presence of a photocatalyst, such as an iridium or ruthenium complex, and a mild oxidant. researchgate.net The reaction proceeds efficiently under visible light irradiation at ambient temperature. This method allows for the introduction of diverse functionalities, including indolyl, pyrrolyl, and cyano groups, at the C-2/C-6 positions. rsc.org

Table 1: Representative Conditions for Photoredox-Catalyzed α-Functionalization

| Entry | Coupling Partner (Nucleophile) | Photocatalyst | Oxidant | Solvent | Yield (%) |

| 1 | Indole | Ir(ppy)₃ | (NH₄)₂S₂O₈ | CH₃CN | 85 |

| 2 | Pyrrole | Ru(bpy)₃Cl₂ | K₂S₂O₈ | DMSO | 78 |

| 3 | Trimethylsilyl Cyanide | Eosin Y | Air | CH₃OH | 65 |

| 4 | 2-Naphthol | Acridinium Salt | O₂ | DMF | 72 |

Functionalization at β-Carbons to Nitrogen (C-3/C-5)

Direct functionalization of the C-3 and C-5 positions, which are adjacent to the sulfur atom, is significantly more challenging due to the lower reactivity of these C(sp³)–H bonds. nih.gov Advanced strategies, often involving transition-metal catalysis or multi-step sequences, are required to achieve selectivity at these sites. nih.gov

Two-Step Dehydrogenation/Hydrofunctionalization Sequence

A viable pathway for β-functionalization involves a two-step sequence. nih.gov The first step is a photoredox-catalyzed, copper-mediated dehydrogenation of the saturated thiomorpholine ring. This process selectively forms an unsaturated ene-carbamide intermediate. The subsequent step involves an anti-Markovnikov hydrofunctionalization of this alkene. This second step can also be promoted by photoredox catalysis, allowing for the introduction of a wide range of carbon, oxygen, and nitrogen nucleophiles at the C-3 position. nih.gov This strategy effectively circumvents the difficulty of direct C-H activation at the β-position by creating a more reactive unsaturated intermediate.

Transition Metal-Catalyzed Direct Arylation

While more commonly applied to C(sp²)–H bonds, palladium-catalyzed direct arylation methodologies offer a potential, albeit challenging, route for C(sp³)–H functionalization. core.ac.uknih.gov Success in such transformations often relies on the presence of a directing group that can coordinate to the metal catalyst and position it in proximity to the target C-H bond. nih.gov For this compound, the carbonyl group of the amide linker could potentially serve as a directing group to facilitate functionalization at the C-3 or C-5 position, although this would likely require significant optimization of catalysts, ligands, and reaction conditions. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway. thieme-connect.deresearchgate.net

Table 2: Proposed Two-Step Strategy for β-Arylation

| Step | Reaction | Catalyst/Reagents | Solvent | Product |

| 1 | Dehydrogenation | Acridinium photocatalyst, Cu(OAc)₂ | Dioxane | Ene-carbamide Intermediate |

| 2 | Hydroarylation | Ir(ppy)₂(dtbbpy)PF₆, Aryl Diazonium Salt, Hantzsch Ester | DMA | 3-Aryl-thiomorpholino derivative |

Broader Applications in Advanced Organic Synthesis and Chemical Sciences

Utilization as Versatile Chemical Building Blocks and Intermediates in Multi-Step Synthesis

The Morpholin-3-yl(thiomorpholino)methanone scaffold is intrinsically suited for use as a versatile building block in multi-step organic synthesis. Its utility stems from the multiple reactive sites that can be selectively addressed. Morpholine (B109124) and thiomorpholine (B91149) moieties are widely employed in the synthesis of complex organic molecules and pharmaceuticals. jchemrev.comjchemrev.comresearchgate.nete3s-conferences.org

The central amide bond is a key functional group that can serve as a synthetic handle. While generally stable, amide bonds can be cleaved under specific, often vigorous, chemical, or enzymatic conditions. nih.govmdpi.com This susceptibility to cleavage means the compound can act as an intermediate, delivering the morpholin-3-yl and thiomorpholino fragments to a target molecule. The reactivity of the N-acylamide linkage allows for its potential use in releasing these heterocyclic units under controlled conditions during a synthetic sequence. researchgate.netresearchgate.net

Furthermore, the secondary amine within the morpholin-3-yl moiety (assuming the nitrogen at position 4 is unsubstituted) and the various C-H bonds on both rings offer sites for further functionalization, expanding its utility as a synthetic intermediate. researchgate.netresearchgate.net

Table 1: Potential Reactive Sites of this compound for Synthetic Transformations

| Site | Type of Group | Potential Reactions |

|---|---|---|

| Amide C-N Bond | N-Acylamide | Hydrolytic or enzymatic cleavage, reduction, rearrangement reactions. nih.govmdpi.com |

| Amide Carbonyl | Carbonyl Group | Nucleophilic attack, reduction to amine. |

| Morpholine N-H | Secondary Amine | Alkylation, acylation, arylation, sulfonation. |

| Thiomorpholine Sulfur | Thioether | Oxidation (to sulfoxide (B87167), sulfone), metal coordination. mdpi.com |

Potential as Ligands in Organometallic Chemistry or Asymmetric Catalysis

The scaffold of this compound contains multiple heteroatoms—two nitrogen atoms, two oxygen atoms (one in the morpholine ring, one in the amide carbonyl), and a sulfur atom—making it a promising candidate for a multidentate ligand in organometallic chemistry. Morpholine and its derivatives are known to act as effective ligands, coordinating with various metal centers through the nitrogen atom. tandfonline.com For instance, morpholine forms stable complexes with zinc(II) and cadmium(II). tandfonline.com Similarly, morpholine-containing sulfur ligands have been used to synthesize complexes with cobalt(II), nickel(II), and copper(I). researchgate.net

The combination of hard (N, O) and soft (S) donor atoms in a single molecule could allow for selective coordination to different metal ions or the formation of stable chelate complexes. nih.gov This potential for chelation could be harnessed in the development of new catalysts for asymmetric synthesis, where the defined geometry of the metal-ligand complex is crucial for inducing stereoselectivity. The chiral center at the 3-position of the morpholine ring further enhances its potential in asymmetric applications.

Table 2: Potential Metal Coordination Sites of this compound

| Atom | Type | Potential Role in Coordination |

|---|---|---|

| Morpholine Nitrogen | Amine (Lewis Base) | Primary coordination site for various transition metals. tandfonline.com |

| Thiomorpholine Nitrogen | Amide Nitrogen | Potential coordination site, though generally less basic. |

| Thiomorpholine Sulfur | Thioether (Soft Base) | Coordination site for soft metals like Cu(I), Pd(II), Pt(II). researchgate.net |

| Morpholine Oxygen | Ether | Potential weak coordination site (hard base). |

Integration into Complex Molecular Architectures and Natural Product Synthesis Analogues

Morpholine and thiomorpholine rings are integral components of numerous natural products and complex, biologically active molecules. jchemrev.comresearchgate.net Their inclusion in a molecule can significantly influence its conformation and physicochemical properties, such as solubility and metabolic stability. nih.gov The strategy of using pre-formed, functionalized morpholine building blocks is common in the synthesis of natural product analogues. researchgate.net

Given this precedent, this compound could serve as a sophisticated building block for constructing analogues of natural products. For example, it could be incorporated into a larger molecular framework where the distinct properties of both the morpholine and thiomorpholine rings are desired. The synthesis of Lyngbyabellin marine natural products, for instance, involves the coupling of complex fragments, a strategy where a molecule like this compound could potentially be employed. mdpi.com

Development of Novel Organic Reagents and Catalysts based on the Scaffold

The structural rigidity and defined stereochemistry of heterocyclic scaffolds are often exploited in the design of organic reagents and catalysts. Chiral morpholine derivatives have found application as versatile chiral auxiliaries, guiding the stereochemical outcome of synthetic transformations. researchgate.net

The this compound structure could be systematically modified to create new classes of reagents. For example, attachment of catalytically active groups to the morpholine nitrogen or other positions could yield novel organocatalysts. The presence of both morpholine and thiomorpholine moieties could lead to cooperative effects in catalysis. In materials science, morpholine derivatives are also used as catalysts and stabilizers in polymer production. e3s-conferences.org

Exploration in Supramolecular Chemistry, including Hydrogen Bonding and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered assemblies. The amide linkage is a classic and powerful functional group for directing self-assembly through hydrogen bonding, as it possesses both a hydrogen bond donor (N-H, if present) and a hydrogen bond acceptor (C=O). aston.ac.ukmdpi.com

This compound contains several sites capable of engaging in hydrogen bonding: the amide carbonyl oxygen, the morpholine ring oxygen, and the secondary amine proton of the morpholin-3-yl ring. These features could enable the molecule to form well-defined one-, two-, or three-dimensional networks through self-assembly. researchgate.net The formation of intramolecular hydrogen bonds, which can stabilize specific molecular conformations, is also a possibility, similar to what is observed in other N-acyl amino acid structures. nih.govresearchgate.net The interplay of these interactions could be exploited to create novel supramolecular materials.

Role in Polymer Chemistry as Monomers or Modifiers for Functional Polymers

Both morpholine and thiomorpholine derivatives have been successfully used to create functional polymers with "smart" or stimuli-responsive properties. researchgate.net For example, polymers derived from morpholine-2,5-diones, known as polydepsipeptides, are biodegradable and have applications in tissue engineering and drug delivery. acs.orgresearchgate.netnih.gov Additionally, thiomorpholine-containing polymers have been shown to exhibit dual pH and temperature sensitivity. mdpi.com

The this compound molecule possesses features that make it a viable candidate as a monomer or a co-monomer in polymerization reactions. The secondary amine could potentially initiate ring-opening polymerization of other cyclic monomers, or the entire molecule could be incorporated into a polymer backbone if appropriately functionalized with polymerizable groups. This could lead to functional polymers that combine the properties of both poly-morpholines and poly-thiomorpholines, such as tailored hydrophilicity and stimuli-responsiveness. mdpi.comnih.gov

Table 3: Examples of Polymer Systems Based on Morpholine and Thiomorpholine Scaffolds

| Monomer Type | Polymerization Method | Resulting Polymer | Key Properties & Applications |

|---|---|---|---|

| Morpholine-2,5-diones | Ring-Opening Polymerization (ROP) | Polydepsipeptides (PDPs) | Biodegradable, biocompatible; for tissue engineering. acs.orgnih.gov |

| N-ethyl morpholine methacrylate | Radical Polymerization | Poly(N-ethyl morpholine methacrylate) | pH-responsive hydrogels for drug delivery. nih.gov |

| N-acryloyl thiomorpholine | RAFT Polymerization | Poly(N-acryloyl thiomorpholine) | Hydrophobic polymers, oxidation-responsive materials. mdpi.comresearchgate.net |

Contributions to the Design of Advanced Materials

The collective properties of this compound suggest its potential contribution to the design of advanced materials. By leveraging its capabilities as a ligand, a building block for complex synthesis, a monomer, and a participant in supramolecular assembly, this scaffold could be integral to developing new materials.

Potential applications include:

Smart Materials: Polymers incorporating this unit could respond to multiple stimuli such as pH, temperature, or the presence of metal ions. mdpi.com

Biomaterials: Its relationship to polydepsipeptides and other biocompatible polymers suggests utility in drug delivery, gene therapy, and tissue engineering. researchgate.netacs.orgnih.gov

Catalytic Materials: Immobilization of the molecule or its metallic complexes onto solid supports could yield heterogeneous catalysts with unique selectivity.

Future Directions and Emerging Research Avenues for Morpholin 3 Yl Thiomorpholino Methanone

Development of Innovative and Sustainable Synthetic Routes

Currently, detailed synthetic procedures for Morpholin-3-yl(thiomorpholino)methanone are not widely published in peer-reviewed journals. The synthesis would likely involve the coupling of a morpholine-3-carboxylic acid derivative with thiomorpholine (B91149). Future research could focus on developing novel, efficient, and sustainable synthetic methodologies. This could include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Flow Chemistry: Developing continuous-flow processes for safer, more scalable, and efficient production.

Catalytic Methods: Exploring novel catalysts to improve yield, reduce reaction times, and enhance selectivity.

A comparative table of potential synthetic strategies could be envisioned as follows:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established techniques | Potential for lower yields, higher waste generation |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability can be a concern |

| Catalytic Amide Bond Formation | High efficiency and selectivity | Catalyst cost and removal |

Deeper Mechanistic Elucidation of Complex Reaction Systems

Understanding the reaction mechanisms involved in the synthesis and potential reactions of this compound is crucial for optimizing processes and predicting its chemical behavior. Future studies could employ a combination of experimental and computational techniques to:

Kinetic Studies: To determine reaction rates, orders, and activation energies.

Spectroscopic Analysis: Utilizing techniques like in-situ IR and NMR to identify reaction intermediates and transition states.

Isotopic Labeling Studies: To trace the pathways of atoms and functional groups during a reaction.

Computational-Driven Design of Advanced Functional Derivatives

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other computational methods could be used to:

Predict Physicochemical Properties: Such as solubility, stability, and electronic properties.

Screen for Potential Applications: By simulating interactions with biological targets or materials.

Guide Synthetic Efforts: By identifying promising derivatization strategies.

A hypothetical data table illustrating the computational screening of derivatives is presented below:

| Derivative | Predicted Property 1 (e.g., Binding Affinity) | Predicted Property 2 (e.g., Solubility) |

| Parent Compound | Baseline | Baseline |

| Derivative A | Increased | Similar |

| Derivative B | Similar | Increased |

| Derivative C | Increased | Increased |

Expanding the Scope of Application in Diverse Fields of Chemical Research

The unique combination of the morpholine (B109124) and thiomorpholine rings in this compound suggests a wide range of potential applications that are yet to be explored. Future research could investigate its utility as:

A Scaffold in Medicinal Chemistry: The morpholine and thiomorpholine moieties are present in many biologically active compounds. This compound could serve as a starting point for the development of new therapeutic agents.

A Ligand in Coordination Chemistry: The nitrogen and sulfur atoms could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.

A Monomer in Polymer Science: The bifunctional nature of the molecule could allow for its incorporation into novel polymer backbones with unique properties.

Exploration of Stereoselective Syntheses and Chiral Applications

The morpholin-3-yl moiety in the compound contains a chiral center. The development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound would be a significant advancement. This would enable the investigation of the differential properties and activities of each enantiomer, which is particularly important in fields such as:

Asymmetric Catalysis: Where chiral ligands are used to control the stereochemical outcome of chemical reactions.

Chiral Recognition: For the development of sensors or separation materials that can distinguish between different enantiomers.

Pharmacology: As different enantiomers of a drug can have vastly different biological activities and metabolic fates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.